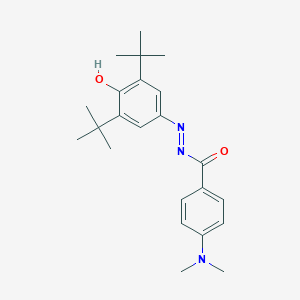![molecular formula C20H18N2OS B378110 methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether](/img/structure/B378110.png)
methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methoxyphenyl, phenyl, and thienyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction can produce dihydropyrazole compounds.
科学研究应用
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole
- 1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole
- 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole
Uniqueness
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both phenyl and thienyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The methoxy group further adds to its distinct properties, making it a valuable compound for research and development.
属性
分子式 |
C20H18N2OS |
|---|---|
分子量 |
334.4g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C20H18N2OS/c1-23-19-11-6-5-10-17(19)22-18(15-8-3-2-4-9-15)14-16(21-22)20-12-7-13-24-20/h2-13,18H,14H2,1H3 |
InChI 键 |
OPVIXQGOGPJATJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[1-(2-furyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B378033.png)

![3,6'-dimethyl-2,3-dihydro-4-oxospiro[4H-1,3-benzoxazine-2,2'-(2'H)-chromene]-8'-carbaldehyde phenylhydrazone](/img/structure/B378038.png)

![5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide](/img/structure/B378040.png)
![5-{4-Nitrophenyl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B378043.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378044.png)

![3-[4-(benzyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378050.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)
![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]phthalonitrile](/img/structure/B378055.png)
